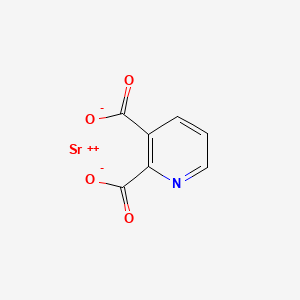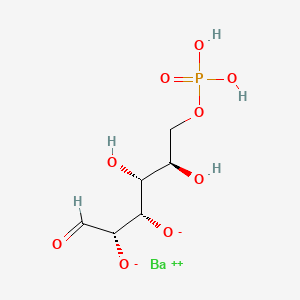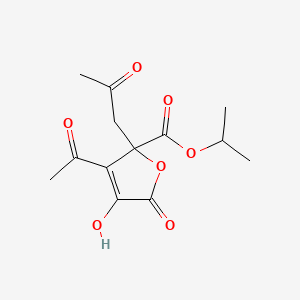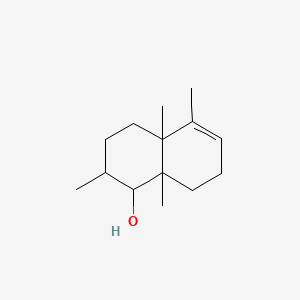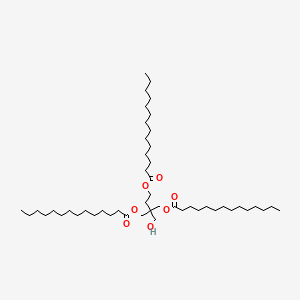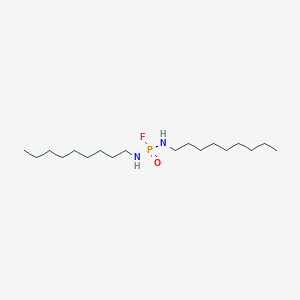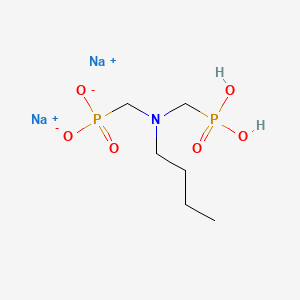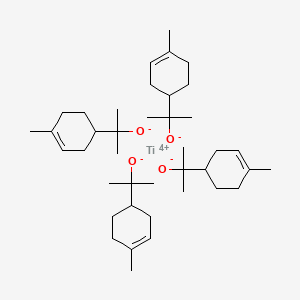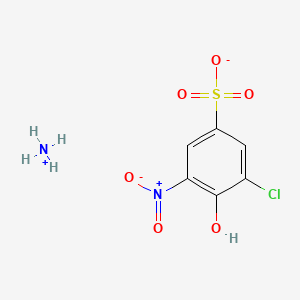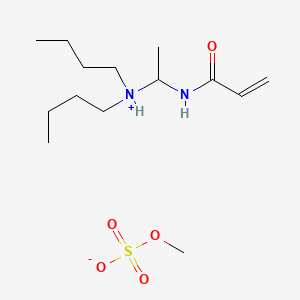
(Dibutyl(methyl((((1-oxoallyl)amino)methyl)))ammonium) methyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Dibutyl(methyl((((1-oxoallyl)amino)methyl)))ammonium) methyl sulphate involves multiple steps. The primary synthetic route includes the reaction of dibutylamine with methyl iodide to form dibutylmethylamine. This intermediate is then reacted with (1-oxoallyl)amine to form the desired product. The final step involves the addition of methyl sulphate to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process includes precise control of temperature, pressure, and reaction time to achieve the desired outcome .
Análisis De Reacciones Químicas
Types of Reactions
(Dibutyl(methyl((((1-oxoallyl)amino)methyl)))ammonium) methyl sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various amines, oxides, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
(Dibutyl(methyl((((1-oxoallyl)amino)methyl)))ammonium) methyl sulphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (Dibutyl(methyl((((1-oxoallyl)amino)methyl)))ammonium) methyl sulphate involves its interaction with specific molecular targets. The compound binds to certain enzymes and receptors, modulating their activity and leading to various biochemical effects. The pathways involved include signal transduction and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (Dibutyl(methyl((((1-oxoallyl)amino)methyl)))ammonium) methyl sulphate include:
- (Dibutyl(methyl((((1-oxoallyl)amino)methyl)))ammonium) chloride
- (Dibutyl(methyl((((1-oxoallyl)amino)methyl)))ammonium) nitrate
- (Dibutyl(methyl((((1-oxoallyl)amino)methyl)))ammonium) phosphate
Uniqueness
What sets this compound apart from similar compounds is its specific methyl sulphate group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in certain synthetic and industrial applications .
Propiedades
Número CAS |
93892-94-5 |
|---|---|
Fórmula molecular |
C14H30N2O5S |
Peso molecular |
338.47 g/mol |
Nombre IUPAC |
dibutyl-[1-(prop-2-enoylamino)ethyl]azanium;methyl sulfate |
InChI |
InChI=1S/C13H26N2O.CH4O4S/c1-5-8-10-15(11-9-6-2)12(4)14-13(16)7-3;1-5-6(2,3)4/h7,12H,3,5-6,8-11H2,1-2,4H3,(H,14,16);1H3,(H,2,3,4) |
Clave InChI |
YIHRUIMUQAFGEI-UHFFFAOYSA-N |
SMILES canónico |
CCCC[NH+](CCCC)C(C)NC(=O)C=C.COS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


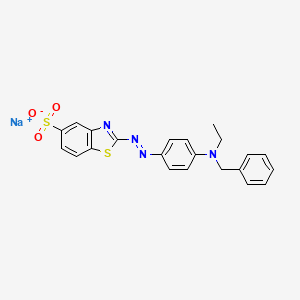
![2-[[(1,2-Benzisothiazol-3-yloxy)methyl]cyclohexylamino]ethanol](/img/structure/B12680603.png)

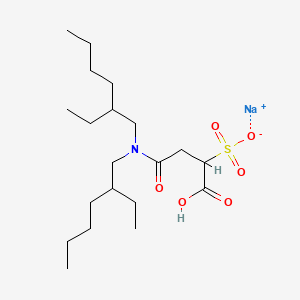
![N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine](/img/structure/B12680622.png)
